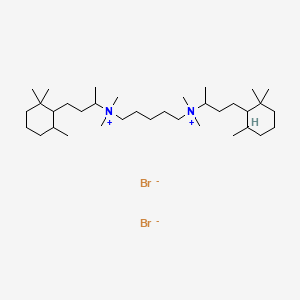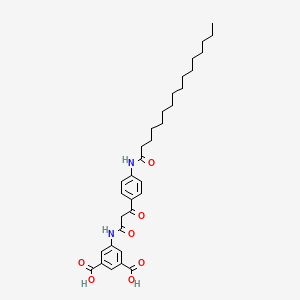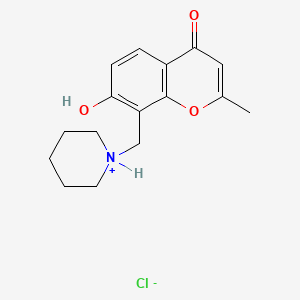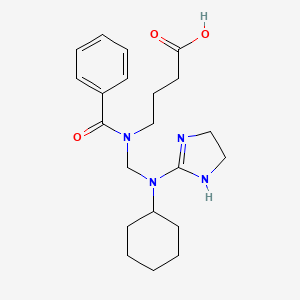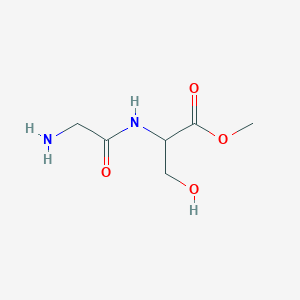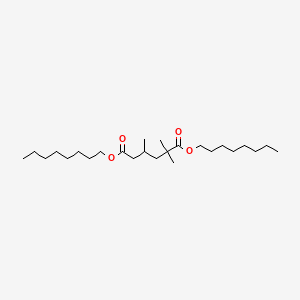
Dioctyl 2,2,4-trimethyladipate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioctyl 2,2,4-trimethyladipate (DOTMA) is a synthetic organic compound belonging to the class of plasticizers. Plasticizers are additives that increase the plasticity or fluidity of a material, commonly used in the production of flexible PVC (polyvinyl chloride) products. DOTMA is known for its excellent plasticizing properties, making it a valuable component in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: DOTMA can be synthesized through the esterification of 2,2,4-trimethyladipic acid with octanol. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The esterification process results in the formation of DOTMA along with water as a byproduct.
Industrial Production Methods: In an industrial setting, the production of DOTMA involves large-scale esterification reactors where precise control of temperature, pressure, and catalyst concentration is maintained to ensure high yield and purity. The process may also include purification steps such as distillation to remove any unreacted starting materials and byproducts.
Analyse Des Réactions Chimiques
Types of Reactions: DOTMA can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: DOTMA can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions may involve the replacement of one of the ester groups with another functional group, often using nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: The oxidation of DOTMA can lead to the formation of dioctyl 2,2,4-trimethyladipic acid.
Reduction: Reduction reactions can produce dioctyl 2,2,4-trimethyladipate derivatives with reduced ester groups.
Substitution: Substitution reactions can yield various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
DOTMA has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and as a solvent in organic synthesis.
Biology: Employed in the preparation of biological membranes and lipid bilayers for studying membrane properties and interactions.
Medicine: Utilized in the formulation of drug delivery systems and medical devices due to its biocompatibility and non-toxic nature.
Industry: Applied in the production of flexible PVC products such as cables, flooring, and medical tubing.
Mécanisme D'action
The mechanism by which DOTMA exerts its effects primarily involves its interaction with polymer chains. As a plasticizer, DOTMA intercalates between the polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This mechanism enhances the mechanical properties of the polymer, making it more pliable and durable.
Molecular Targets and Pathways Involved: DOTMA targets the polymer matrix, specifically interacting with the ester groups in the polymer chains. The presence of DOTMA disrupts the crystalline structure of the polymer, leading to increased flexibility and reduced brittleness.
Comparaison Avec Des Composés Similaires
Dioctyl phthalate (DOP)
Dioctyl adipate (DOA)
Dioctyl sebacate (DOS)
Diisononyl phthalate (DINP)
Diisodecyl phthalate (DIDP)
Propriétés
Numéro CAS |
68975-81-5 |
|---|---|
Formule moléculaire |
C25H48O4 |
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
dioctyl 2,2,4-trimethylhexanedioate |
InChI |
InChI=1S/C25H48O4/c1-6-8-10-12-14-16-18-28-23(26)20-22(3)21-25(4,5)24(27)29-19-17-15-13-11-9-7-2/h22H,6-21H2,1-5H3 |
Clé InChI |
PWGKFKFFANDJNJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)CC(C)CC(C)(C)C(=O)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-3'-chloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15347416.png)

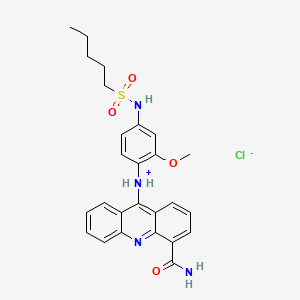

![3-Aminobenzo[c]isoxazole-7-carbonitrile](/img/structure/B15347437.png)
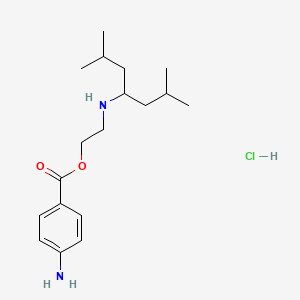
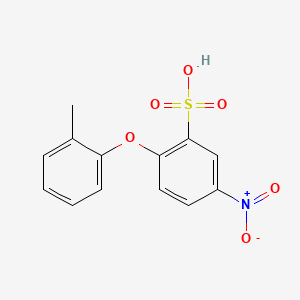
![4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B15347471.png)
